molecular formula C21H27NO B15087413 Methadone-D9

Methadone-D9

Cat. No.: B15087413
M. Wt: 318.5 g/mol
InChI Key: USSIQXCVUWKGNF-MXOMHCEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methadone-D9 is a deuterated form of methadone, a synthetic opioid used primarily for pain management and as a maintenance therapy for opioid dependence. The deuterium atoms in this compound replace the hydrogen atoms in the methadone molecule, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methadone-D9 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the methadone molecule. The process typically starts with the synthesis of deuterated intermediates, which are then subjected to further chemical reactions to produce this compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for use as an analytical standard.

Chemical Reactions Analysis

Types of Reactions

Methadone-D9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding N-oxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include deuterated analogs of methadone’s metabolites, which are useful in various analytical and research applications.

Scientific Research Applications

Methadone-D9 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of methadone and its metabolites.

    Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of methadone in biological systems.

    Forensic Toxicology: Used in forensic analysis to detect and quantify methadone in biological samples.

    Clinical Research: Assists in therapeutic drug monitoring and research on opioid dependence treatments.

Mechanism of Action

Methadone-D9, like methadone, acts primarily as a full agonist at the µ-opioid receptor. It mimics the natural effects of endogenous opioids by binding to these receptors, leading to analgesia and suppression of opioid withdrawal symptoms. Additionally, methadone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which contributes to its analgesic properties and helps in reducing opioid tolerance.

Comparison with Similar Compounds

Methadone-D9 is compared with other deuterated and non-deuterated opioids, such as:

    Methadone: The non-deuterated form, used similarly in pain management and opioid dependence treatment.

    Buprenorphine: A partial agonist at the µ-opioid receptor, used in opioid dependence treatment but with a different safety profile.

    Naltrexone: An opioid antagonist used in the management of opioid dependence and alcohol dependence.

This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and precision in analytical measurements compared to its non-deuterated counterparts.

Properties

Molecular Formula

C21H27NO

Molecular Weight

318.5 g/mol

IUPAC Name

6-[bis(trideuteriomethyl)amino]-1,1,1-trideuterio-4,4-diphenylheptan-3-one

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3,3D3,4D3

InChI Key

USSIQXCVUWKGNF-MXOMHCEVSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C(CC(C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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